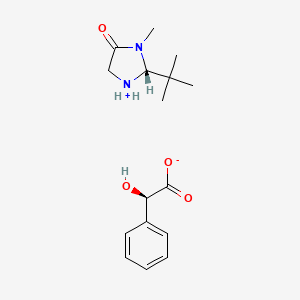

(R)-2-t-Butyl-3-methyl-4-oxoimidazolidin-1-ium (R)-2-hydroxy-2-phenylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-2-t-Butyl-3-methyl-4-oxoimidazolidin-1-ium (R)-2-hydroxy-2-phenylacetate, abbreviated as R-2-tBMOPA, is an important organic compound used for a variety of scientific research applications. It is a member of the imidazolidin-1-ium family, and is used for its unique properties such as its solubility, stability, and reactivity. R-2-tBMOPA is used in a variety of scientific research applications, ranging from biochemical and physiological research to drug synthesis.

Aplicaciones Científicas De Investigación

Ionic Liquids and Carbohydrates

Interactions with Polysaccharides : Ionic liquids (ILs) such as i-butyl-3-methylimidazolium chloride (BMIMCl) and 1-ethyl-3-methylimidazolium chloride (EMIMCI) have been utilized as solvents for cellulose, enabling chemical modifications of this biopolymer under mild conditions. These modifications include acylation, carbanilation, and silylation of cellulose to obtain various derivatives with controlled degrees of substitution, demonstrating the utility of ILs in the chemical processing of cellulose and potentially other polysaccharides (Heinze et al., 2008).

Chemical Synthesis and Biological Activities

Chalcones Bearing Hydroxy Methyl Groups : The synthesis and biological activities of chalcones, which share structural motifs with the compound of interest, have been explored for their potential in various therapeutic applications. Chalcones with specific functional groups have been identified for their novel biological activities, highlighting the importance of structural features in determining biological outcomes (Zhai, Sun, & Sang, 2022).

Drug Design and Pharmacology

Histone Deacetylase Inhibitors : Research into the role of histone deacetylases (HDACs), particularly HDAC8, in cancer has led to the identification of potential therapeutic targets. Compounds inhibiting HDAC8, including various structurally specific inhibitors, have shown promise in breast cancer treatment, illustrating the potential of targeted molecular therapies in oncology (Rahmani et al., 2021).

Environmental Chemistry and Toxicology

Organotin Compounds : The toxicity of organotin compounds to microorganisms, including their effects on microbial communities in aquatic environments, has been reviewed, providing insights into the environmental impact of these compounds. The review discusses the mechanisms of toxicity and the environmental fate of organotins, relevant to understanding the broader ecological effects of similar chemical compounds (Cooney, 1995).

Propiedades

IUPAC Name |

(2R)-2-tert-butyl-3-methylimidazolidin-1-ium-4-one;(2R)-2-hydroxy-2-phenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.C8H8O3/c1-8(2,3)7-9-5-6(11)10(7)4;9-7(8(10)11)6-4-2-1-3-5-6/h7,9H,5H2,1-4H3;1-5,7,9H,(H,10,11)/t2*7-/m11/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXKXJSHUSGLJH-HFEGYEGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1[NH2+]CC(=O)N1C.C1=CC=C(C=C1)C(C(=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1[NH2+]CC(=O)N1C.C1=CC=C(C=C1)[C@H](C(=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119838-37-8 |

Source

|

| Record name | Benzeneacetic acid, α-hydroxy-, (αR)-, compd. with (2R)-2-(1,1-dimethylethyl)-3-methyl-4-imidazolidinone (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119838-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6338699.png)

![7-[4-(Diphosphonoethyl)-1-piperazinyl]-1-ethyl-6-fluoro-1,4-dihydro-1-oxo-1,8-naphthyridine-3-carboxylic acid, diHBr salt](/img/structure/B6338751.png)

![2-[(Pentafluoroethylthio)methyl]pyrrolidine, 98%](/img/structure/B6338788.png)